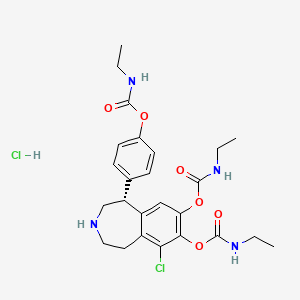![molecular formula C19H17ClF5NO4S2 B1194565 N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide CAS No. 677772-84-8](/img/structure/B1194565.png)
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research into the synthesis of related compounds reveals methodologies that may be applicable to our compound of interest. A stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a method for synthesizing cyclic sulfoximines, highlighting the role of difluoro(phenylsulfonyl)methyl groups in facilitating cycloaddition reactions (Ye et al., 2014). Furthermore, efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride demonstrates the key role of this agent in preparing compounds with strong electron-withdrawing and acidic properties (Garlyauskayte et al., 2002).
Molecular Structure Analysis
The molecular structure of related sulfonamides and their derivatives has been extensively studied. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds provide insights into the electron delocalization and bond shortening observed upon deprotonation, which could be relevant for understanding the molecular structure of our compound of interest (Haas et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of sulfonamides as terminators of cationic cyclisations has been demonstrated, offering insights into the potential chemical reactions involving our compound (Haskins & Knight, 2002). Additionally, the preparation and reactivity of trifluoromethanesulfonic acid-catalyzed compounds reveal how such reactions could be relevant to the synthesis and modification of our compound of interest (Lin et al., 2011).
Physical Properties Analysis
The physical properties of related sulfonamide compounds, including their synthesis, crystal structure, and spectral properties, have been detailed, providing a basis for understanding the physical characteristics of our compound of interest (Danish et al., 2021).
Chemical Properties Analysis
The chemical properties of sulfonamides and their derivatives, such as reactivity with N-nucleophiles and the formation of corresponding amides, offer insights into the chemical behavior of our compound of interest. Studies on N-trifluoromethylsulfonyl-substituted guanidines and their reactions highlight important aspects of chemical properties and potential reactivity patterns (Tolstikova et al., 2011).
Applications De Recherche Scientifique
1. Alzheimer’s Disease Research
- Methods of Application: Chronic treatment for 3 months with 3 mg/kg of MRK-560 was administered. The compound is orally bioavailable and brain-penetrant .
- Results: Treatment with MRK-560 attenuated the appearance of amyloid plaques in the Tg2576 mouse model of AD. This reduction in plaques was accompanied by a decrease in the level of reactive gliosis. Biochemical analysis of Aβ (40) and Aβ (42) in the cortex agreed with the morphometric and histological measures .
2. Aβ Peptide Level Reduction
- Methods of Application: MRK-560 was administered orally and was able to markedly reduce Aβ in the brain and CSF in the rat, with ED 50 values of 6 and 10 mg/kg, respectively .
- Results: Time-course experiments demonstrated that reductions in Aβ could be maintained for 24 hours. A strong association was observed between the brain and CSF Aβ levels .
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVWDXOIGQJIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF5NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)
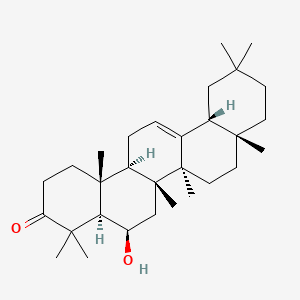
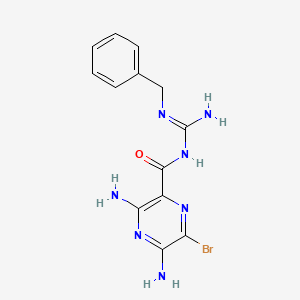
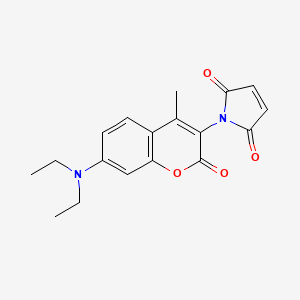
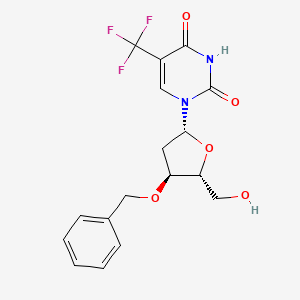
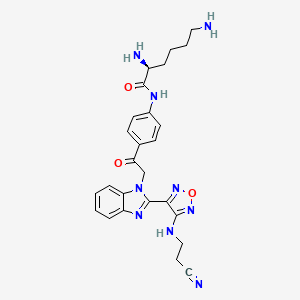
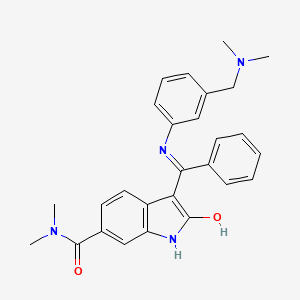
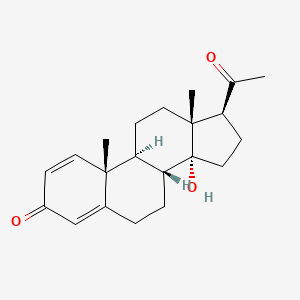
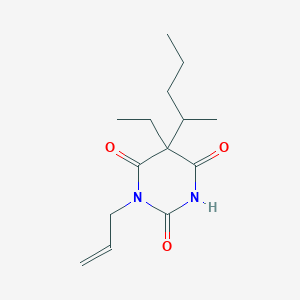
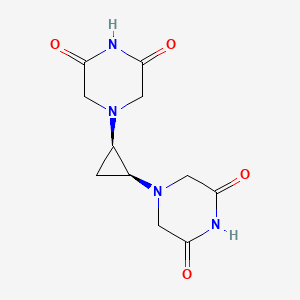
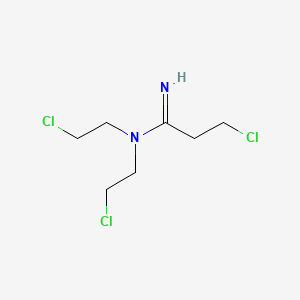
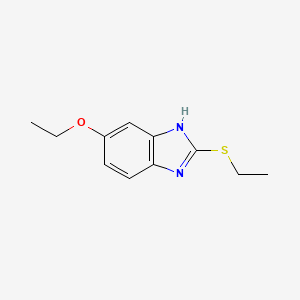
![2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B1194502.png)
